molecular formula C10H9ClN2O2S B2913040 Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 872319-75-0

Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2913040
CAS No.: 872319-75-0
M. Wt: 256.7
InChI Key: ZKRIVQOOENDMQL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its molecular formula is C₁₁H₁₁ClN₂O₂S (exact mass: 270.74 g/mol), featuring a methyl ester group at position 6, chlorine at position 4, and methyl substituents at positions 2 and 5 of the thienopyrimidine scaffold . This compound belongs to a class of heterocyclic building blocks widely used in medicinal chemistry for developing kinase inhibitors and anticancer agents due to its structural rigidity and capacity for hydrogen bonding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-4-6-8(11)12-5(2)13-9(6)16-7(4)10(14)15-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRIVQOOENDMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872319-75-0
Record name methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and cellular processes. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thienopyrimidine Derivatives

The biological and physicochemical properties of thienopyrimidines are highly sensitive to substituent modifications. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Applications Reference
Methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cl (4), CH₃ (5), COOCH₃ (6) C₁₀H₉ClN₂O₂S MNK kinase inhibitors
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate Cl (4), CH₃ (2,5), COOCH₂CH₃ (6) C₁₂H₁₃ClN₂O₂S Organic synthesis intermediate
Methyl 4-(4-trifluoromethoxyphenylamino)thieno[2,3-d]pyrimidine-6-carboxylate NH-C₆H₄-OCF₃ (4), COOCH₃ (6) C₁₅H₁₁F₃N₃O₃S Bcr-Abl tyrosine kinase inhibition

Key Observations :

  • Ester Group Flexibility : Replacing the methyl ester (COOCH₃) with ethyl (COOCH₂CH₃) increases lipophilicity (logP: 2.8 vs. 2.3), enhancing membrane permeability but reducing aqueous solubility .
  • Substituent Position : Chlorine at position 4 (common in all analogs) is critical for electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Methyl groups at positions 2 and 5 improve steric shielding, reducing metabolic degradation .
  • Biological Activity: The trifluoromethoxyphenylamino derivative (compound 11 in ) exhibits 10-fold higher potency against Bcr-Abl kinases compared to the parent methyl ester, highlighting the role of extended π-systems in target binding .
Pyrido[2,3-d]pyrimidine Analogs

Pyrido[2,3-d]pyrimidines share structural similarity but replace the thiophene ring with a pyridine moiety. For example:

  • Methyl 1,3,7-trimethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-6-carboxylate (compound 1 in ): Melting Point: 175–176°C (vs. 120–122°C for the thieno analog in ), indicating higher crystallinity due to planar pyridine rings. Synthetic Route: Synthesized via Hantzsch condensation in ethanol under reflux, contrasting with thienopyrimidines, which often require low-temperature cyclization in THF .

Biological Activity

Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 872319-75-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.71 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a methyl ester and a chlorine substituent, which may influence its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by targeting various cancer cell lines. A study evaluated a series of pyridothienopyrimidine derivatives for their inhibitory effects on Pim-1 kinase, which is implicated in several cancers:

CompoundIC50 (µM)Cell Lines Tested
7a1.18MCF7, HCT116, PC3
7d1.97MCF7, HCT116, PC3

These compounds showed significant cytotoxic effects against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines .

Anti-inflammatory Activity

The compound's structural analogs have been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that certain derivatives could serve as potential anti-inflammatory agents by selectively inhibiting COX-2 over COX-1 .

The biological activity of this compound is likely mediated through multiple pathways:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound can reduce the synthesis of pro-inflammatory mediators.
  • Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest and promote apoptosis in cancer cells.

Case Studies and Experimental Findings

In a notable study involving the screening of various thienopyrimidine derivatives for anticancer activity, it was found that several compounds exhibited low to moderate efficacy against a panel of cancer cell lines representing diverse malignancies:

  • The compound was tested at a concentration of 10μM10\mu M against approximately sixty cancer cell lines.
  • Results indicated variable growth inhibition across different tumor types, with some lines showing resistance to treatment .

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using mercaptoacetate derivatives. For example, reacting 4-chloro-2-methylthio-5-pyrimidinecarbonitrile with ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate yields thieno[2,3-d]pyrimidine esters . Optimizing reaction time, temperature (e.g., reflux at 78°C), and stoichiometry of sodium carbonate (1.2–1.5 equivalents) improves yield. Subsequent displacement of the methylthio group with amines or halogens allows functionalization .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the compound’s structure?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals: the methyl ester (δ ~3.9 ppm for 1H^1H, ~52 ppm for 13C^{13}C), thieno-pyrimidine aromatic protons (δ 6.8–8.2 ppm), and substituents (e.g., chloro, methyl groups) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal parameters. For example, monoclinic systems (space group P21/c) with unit cell dimensions a=9.851A˚,b=23.461A˚,c=9.416A˚a = 9.851 \, \text{Å}, b = 23.461 \, \text{Å}, c = 9.416 \, \text{Å}, and β = 111.23° confirm molecular packing . Hydrogen bonding networks (e.g., C=O⋯H-N) can be visualized using graph set analysis .

Advanced Research Questions

Q. What strategies enable functionalization of the thienopyrimidine core to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Palladium-Catalyzed Cross-Coupling : React the 4-chloro substituent with arylboronic acids (Suzuki-Miyaura) to introduce aryl groups. Use Pd(PPh3_3)4_4/Na2_2CO3_3 in DMF/H2_2O (80°C, 12 h) for optimal coupling .
  • Nucleophilic Substitution : Replace the 4-chloro group with amines (e.g., morpholine) in THF at 60°C to modulate electronic properties . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How can computational methods predict reactivity and biological target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites. Correlate with experimental reactivity (e.g., susceptibility to nucleophilic attack at C4) .
  • Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., bacterial enzymes). Prioritize binding poses with hydrogen bonds to pyrimidine N atoms and hydrophobic interactions with methyl groups .

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Bioassay Standardization : Use consistent strains (e.g., Pseudomonas aeruginosa ATCC 27853) and MIC protocols (CLSI guidelines) to minimize variability .
  • SAR Meta-Analysis : Compare substituent effects across studies. For example, 2-(benzylthio) derivatives show enhanced antimicrobial activity vs. methylthio analogs due to increased lipophilicity .

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